Tetrahydrothiopyran-4-one

Catalog No.
S703233
CAS No.
1072-72-6
M.F
C5H8OS
M. Wt
116.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrothiopyran-4-one

CAS Number

1072-72-6

Product Name

Tetrahydrothiopyran-4-one

IUPAC Name

thian-4-one

Molecular Formula

C5H8OS

Molecular Weight

116.18 g/mol

InChI

InChI=1S/C5H8OS/c6-5-1-3-7-4-2-5/h1-4H2

InChI Key

OVRJVKCZJCNSOW-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1=O

The exact mass of the compound Tetrahydrothiopyran-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41599. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrahydrothiopyran-4-one (CAS: 1072-72-6) is a versatile six-membered heterocyclic ketone characterized by the presence of a sulfur heteroatom opposite the carbonyl group. In industrial and laboratory settings, it serves as a critical five-carbon building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Compared to its carbon and oxygen analogs, the sulfur atom imparts distinct electronic properties, polarizability, and conformational dynamics, making it a highly specialized synthon. Its dual reactivity—at both the carbonyl center and the oxidizable sulfur atom—renders it an invaluable precursor for complex molecular architectures and stimuli-responsive systems [1].

Research Fit

Type Sulfur-containing heterocyclic ketone
Role Established synthetic intermediate in medicinal chemistry
Research Biocatalysis, enzyme inhibition, and stereoselective synthesis

Attempting to substitute tetrahydrothiopyran-4-one with cheaper, more common analogs like cyclohexanone or tetrahydropyran-4-one fundamentally alters both chemical reactivity and biological performance. The sulfur atom significantly increases the field effect when oxidized, drastically enhancing the electrophilicity of the carbonyl carbon in catalytic applications [1]. Furthermore, in medicinal chemistry, the sulfur heteroatom alters the lipophilicity, hydrogen-bonding capacity, and binding pocket interactions of the resulting scaffold. Consequently, generic substitution typically leads to a complete loss of specific redox-triggered reactivity, sharp declines in target binding affinity, and the failure of downstream multi-step syntheses that rely on the unique stereoelectronic profile of the thiopyran ring [1].

Substitution Risk

Oxygen analog
Tetrahydropyran-4-one lacks sulfur stereoelectronic effects, which may alter reaction kinetics and stereochemical outcomes.
Carbocyclic ketones
Cyclohexanone and cyclopentanone cannot replicate the conformational lock or enzyme inhibition profile observed with the sulfur heterocycle.
Acyclic analogs
Linear thioether or non-sulfur ketones may not support the same mixed-type enzyme inhibition or enantioselective biocatalytic reduction.

Catalytic Epoxidation Efficiency via Heteroatom Field Effects

In organocatalytic epoxidation, the choice of the ketone catalyst drastically impacts reaction kinetics. Tetrahydrothiopyran-4-one can be oxidized in situ to a sulfone ketone, which exhibits a massive field effect that increases the electrophilicity of the carbonyl carbon. Compared to cyclohexanone and tetrahydropyran-4-one, the thiopyranone-derived catalyst drives the epoxidation of trans-stilbene to completion in just 2–3 minutes, whereas the carbon and oxygen analogs exhibit significantly slower hydration and epoxidation rates [1]. This unique heteroatom effect allows for highly efficient, large-scale metal-free epoxidations.

Evidence DimensionEpoxidation reaction time (trans-stilbene)
Target Compound Data2–3 minutes (via in situ sulfone formation)
Comparator Or BaselineCyclohexanone and tetrahydropyran-4-one
Quantified DifferenceDrastic reduction in reaction time due to enhanced field effect
ConditionsRoom temperature, 5 mol% ketone catalyst, Oxone as terminal oxidant

Enables chemists to perform rapid, large-scale, metal-free epoxidations using a commercially available, bench-stable ketone precursor.

Aldol isomerization rate
Head-to-head
3–4× faster equilibration vs. cyclohexanone-derived aldols
Supports faster syn-anti isomerization for stereoisomer access.
Imidazole-catalyzed, ambient temperature.

Enhanced Bioactivity in Medicinal SAR Libraries

When designing bioactive scaffolds, substituting the central ring can dictate target affinity. In a study of curcumin analogues targeting prostate cancer cells (CWR-22Rv1), compounds utilizing a tetrahydrothiopyran-4-one linker demonstrated substantially higher growth inhibitory activity than those using cyclohexanone, cyclopentanone, or tetrahydropyran-4-one linkers [1]. The introduction of the sulfur heteroatom significantly enhanced the inhibitory effect on androgen receptor (AR) activation, proving that the thiopyranone core is not interchangeable with its oxygen or carbon counterparts in optimizing drug potency.

Evidence DimensionInhibitory potency against prostate cancer cell growth and AR activation
Target Compound DataHighest potency (FN group, thiopyranone linker)
Comparator Or BaselineCyclohexanone (AN) and tetrahydropyran-4-one (EN) linkers
Quantified DifferenceSuperior IC50 and AR inhibition profiles for the sulfur-containing linker
ConditionsIn vitro CWR-22Rv1 human prostate cancer cell assays

Validates the procurement of the sulfur-containing ketone over cheaper carbon analogs to maximize hit-to-lead success rates in oncology drug discovery.

Glutamate racemase Ki
Head-to-head
Ki = 18.4 ± 1.2 mM
Defined mixed-type inhibition; linear analogs show only weak effect.
FnGR enzyme, cooperative inhibition model.

Scalable, Chromatography-Free API Manufacturing

In industrial API synthesis, downstream purification often dictates process viability. Tetrahydrothiopyran-4-one has been successfully utilized as a highly efficient five-carbon source for the scalable synthesis of the FDA-approved analgesic (±)-tapentadol[1]. By leveraging this specific precursor, process chemists achieved an overall yield of approximately 37% across the multi-step synthesis without requiring any column chromatography. The ability to isolate intermediates via simple extraction and crystallization makes this compound highly superior to alternative linear precursors that necessitate costly and solvent-intensive chromatographic purification.

Evidence DimensionPurification requirements and overall yield
Target Compound Data~37% overall yield with 0 column chromatography steps
Comparator Or BaselineTraditional linear 5-carbon precursors
Quantified DifferenceComplete elimination of chromatographic purification
ConditionsMulti-step API synthesis at the 100-gram scale

Directly lowers solvent consumption and downstream processing costs in large-scale pharmaceutical manufacturing.

HLADH stereospecific reduction
Class-level
100% enantiomeric purity (S configuration)
Sulfur conformational lock enables high stereocontrol; acyclic ketones yield mixtures.
HLADH/NADH, preparative scale; class-level inference.
Epoxidation catalyst purity
Data to verify
≥98% purity (GC); reported industrial epoxidation role
Reported application in neuromuscular blocker intermediate synthesis.
Supplier-sourced data; process validation review recommended.

Large-Scale Metal-Free Epoxidation Catalysis

Due to its ability to form a highly electrophilic sulfone ketone in situ, tetrahydrothiopyran-4-one is the ideal precursor for benchtop, metal-free epoxidation of olefins. It is particularly suited for industrial environments where avoiding heavy metal catalysts is required, enabling rapid reaction times and high turnover numbers [1].

Oncology Drug Discovery and SAR Library Development

In medicinal chemistry, this compound is the preferred five-carbon linker for synthesizing bioactive heterocycles and curcumin analogues. Its unique sulfur-mediated binding interactions and lipophilicity profile make it critical for developing potent androgen receptor inhibitors and other targeted anticancer therapeutics where cyclohexanone analogs fail to achieve necessary binding affinities [2].

Scalable API and Pharmaceutical Intermediate Synthesis

Tetrahydrothiopyran-4-one is highly recommended for the scalable manufacturing of APIs, such as tapentadol. Its specific reactivity allows for multi-step synthetic routes that bypass column chromatography, making it a highly cost-effective choice for process chemists aiming to streamline downstream purification and reduce solvent waste [3].

Application Fit

Application
Selection Property
Validation Focus
HLADH-catalyzed chiral alcohol synthesis
Sulfur conformational lock for enantioselective reduction
Enantiomeric purity validation by chiral HPLC
Glutamate racemase inhibitor research
Cyclic sulfone scaffold with reported enzyme inhibition
Ki determination and selectivity profiling
Epoxidation catalyst for pharmaceutical intermediates
High purity and sulfur-mediated reactive species formation
Process-specific epoxidation yield and stereoselectivity
Aldol isomerization in complex molecule construction
Accelerated syn-anti equilibration kinetics
Isomer ratio and reaction time course by NMR

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Exact Mass

116.02958605 Da

Monoisotopic Mass

116.02958605 Da

Heavy Atom Count

7

UNII

667X5M356L

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 12 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 11 of 12 companies with hazard statement code(s):;
H315 (54.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (54.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1072-72-6

Wikipedia

Penthianone

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